molecular formula C17H10ClFN2O3S3 B3596879 3-CHLORO-4-FLUORO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

3-CHLORO-4-FLUORO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B3596879
M. Wt: 440.9 g/mol
InChI Key: CSXAQMRZRLVZNL-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-fluoro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a benzothiophene ring, a benzothiazole ring, a carboxamide group, a methylsulfonyl group, and halogen atoms (chlorine and fluorine).


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring system. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The benzothiophene and benzothiazole rings are aromatic and planar, contributing to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the carboxamide group, halogens, and the sulfone group could potentially be points of reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of halogens might increase its density and boiling point compared to similar compounds without halogens .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could be a subject of future research in various fields, such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

3-chloro-4-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN2O3S3/c1-27(23,24)8-5-6-10-12(7-8)26-17(20-10)21-16(22)15-14(18)13-9(19)3-2-4-11(13)25-15/h2-7H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXAQMRZRLVZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-4-FLUORO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-CHLORO-4-FLUORO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-CHLORO-4-FLUORO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-CHLORO-4-FLUORO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-CHLORO-4-FLUORO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-CHLORO-4-FLUORO-N-(6-METHANESULFONYL-13-BENZOTHIAZOL-2-YL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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